2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane
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Overview
Description
2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane is an organic compound with the molecular formula C6H10Cl4O. It is a chlorinated ether, characterized by the presence of multiple chlorine atoms attached to its carbon backbone. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane typically involves the reaction of 1,3-dichloropropanol with 2,2-dichloropropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Formation of iodinated or brominated derivatives.
Oxidation: Formation of chlorinated alcohols or ketones.
Reduction: Formation of less chlorinated ethers or hydrocarbons.
Scientific Research Applications
2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloropropane: A chlorinated hydrocarbon with similar structural features but different reactivity and applications.
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, with distinct chemical properties and uses.
Properties
CAS No. |
651059-69-7 |
---|---|
Molecular Formula |
C6H10Cl4O |
Molecular Weight |
239.9 g/mol |
IUPAC Name |
2,2-dichloro-1-(1,3-dichloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H10Cl4O/c1-6(9,10)4-11-5(2-7)3-8/h5H,2-4H2,1H3 |
InChI Key |
FENRXCMJLUSNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(CCl)CCl)(Cl)Cl |
Origin of Product |
United States |
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